molecular formula C19H13F B13783955 Benz(a)anthracene, 7-fluoro-12-methyl- CAS No. 68781-45-3

Benz(a)anthracene, 7-fluoro-12-methyl-

Cat. No.: B13783955
CAS No.: 68781-45-3
M. Wt: 260.3 g/mol
InChI Key: OBXKLVWZVMNHJR-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 7-fluoro-12-methyl-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 12th position on the benzo[a]anthracene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7-fluoro-12-methyl- typically involves multi-step organic reactions. One common approach is the fluorination of 7-methylbenzo[a]anthracene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benz(a)anthracene, 7-fluoro-12-methyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at various positions on the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of partially hydrogenated derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry: Benz(a)anthracene, 7-fluoro-12-methyl- is used as a model compound in studies of PAH behavior and reactivity. It is also employed in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

Medicine: Research into the medicinal applications of Benz(a)anthracene, 7-fluoro-12-methyl- includes its potential use as a precursor for the development of anticancer agents, given its structural similarity to other bioactive PAHs.

Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 7-fluoro-12-methyl- involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in metabolic activation, such as cytochrome P450 enzymes, which convert the compound into its active form.

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.

    7,12-Dimethylbenz(a)anthracene: A derivative with two methyl groups at positions 7 and 12.

    7-Fluorobenz(a)anthracene: A derivative with a fluorine atom at position 7.

Uniqueness: Benz(a)anthracene, 7-fluoro-12-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.

Properties

CAS No.

68781-45-3

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

7-fluoro-12-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3

InChI Key

OBXKLVWZVMNHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42

Origin of Product

United States

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